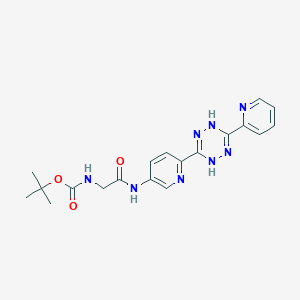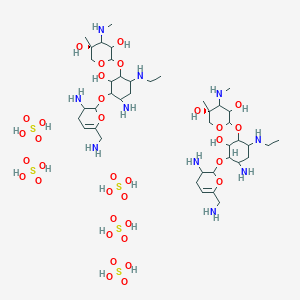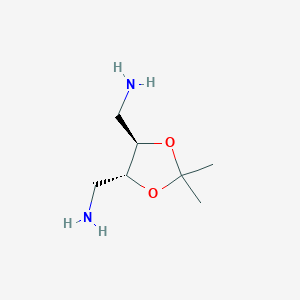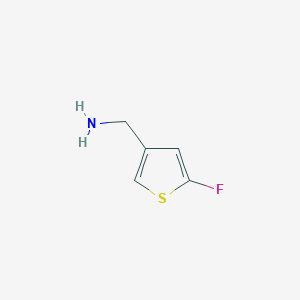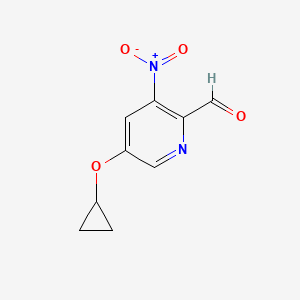![molecular formula C12H9N3O3S B14802630 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)
2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-nitro-2-thienyl)methylene]amino}benzamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a benzamide moiety through a methylene bridge.
Méthodes De Préparation
The synthesis of 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and 2-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
2-{[(5-nitro-2-thienyl)methylene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 2-position.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{[(5-nitro-2-thienyl)methylene]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide include:
2-{[(5-nitro-2-furyl)methylene]amino}benzamide: This compound has a furan ring instead of a thiophene ring and exhibits similar antimicrobial properties.
2-{[(5-nitro-2-thienyl)methylene]amino}benzoic acid: This compound has a carboxylic acid group instead of an amide group and is used in the synthesis of various pharmaceuticals.
2-{[(5-nitro-2-thienyl)methylene]amino}benzylamine: This compound has an amine group instead of an amide group and is used in the development of new drugs with potential anticancer activity.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H9N3O3S |
|---|---|
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
2-[(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O3S/c13-12(16)9-3-1-2-4-10(9)14-7-8-5-6-11(19-8)15(17)18/h1-7H,(H2,13,16) |
Clé InChI |
XOURRBPIQHMSHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


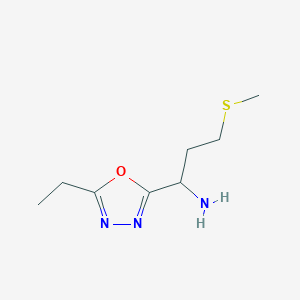
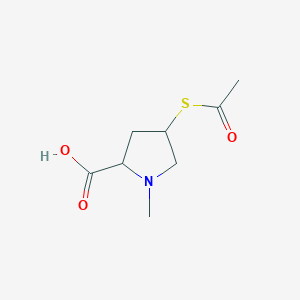
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)

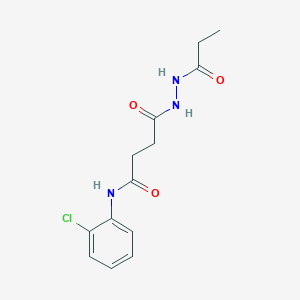
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
